molecular formula C22H20N2O B12611135 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile CAS No. 651045-16-8

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile

Cat. No.: B12611135
CAS No.: 651045-16-8
M. Wt: 328.4 g/mol
InChI Key: OIRZZZCJOFGDKB-UHFFFAOYSA-N
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Description

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the amino group: The next step involves the formation of the 1-amino-2-phenylethyl group. This can be done through a reductive amination reaction using phenylacetaldehyde and ammonia in the presence of a reducing agent like sodium cyanoborohydride.

    Coupling of intermediates: The final step involves coupling the intermediates formed in the previous steps under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-2-phenylethyl)-4-hydroxybenzonitrile
  • 3-(1-Amino-2-phenylethyl)-4-methoxybenzonitrile
  • 3-(1-Amino-2-phenylethyl)-4-ethoxybenzonitrile

Uniqueness

3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile is unique due to the presence of the benzyloxy group, which can impart specific chemical and physical properties. This makes it distinct from other similar compounds that may have different substituents on the benzonitrile core.

Properties

CAS No.

651045-16-8

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

3-(1-amino-2-phenylethyl)-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C22H20N2O/c23-15-19-11-12-22(25-16-18-9-5-2-6-10-18)20(13-19)21(24)14-17-7-3-1-4-8-17/h1-13,21H,14,16,24H2

InChI Key

OIRZZZCJOFGDKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)C#N)OCC3=CC=CC=C3)N

Origin of Product

United States

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